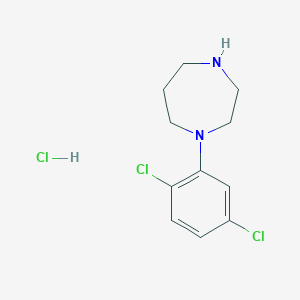

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride

Description

Historical Development of Diazepane Derivatives

The exploration of diazepane derivatives originated with the serendipitous discovery of benzodiazepines in the 1950s. Leo Sternbach’s synthesis of chlordiazepoxide (Librium) at Hoffmann-La Roche marked the advent of benzodiazepines as therapeutic agents. Diazepam (Valium), a 1,4-benzodiazepine, followed in 1963 and became a cornerstone for anxiolytic and muscle relaxant therapies due to its enhanced potency and safety profile compared to barbiturates. The structural simplicity of the diazepine core—a seven-membered ring with two nitrogen atoms—enabled systematic modifications, leading to diverse derivatives. By the 1980s, researchers shifted focus to monocyclic 1,4-diazepanes to overcome limitations like sedation and dependence associated with benzodiazepines. Innovations in synthetic methodology, such as Knoevenagel condensation and aza-Wittig reactions, facilitated access to novel diazepane scaffolds. These advances positioned diazepanes as versatile platforms for drug discovery, particularly in targeting neurological and oncological pathways.

Position of 1-(2,5-Dichlorophenyl)-1,4-diazepane Hydrochloride in Chemical Research

This compound (CAS: 1951440-14-4) exemplifies a structurally optimized diazepane derivative. Its dichlorophenyl substituent enhances electronic and steric properties, making it a privileged intermediate in medicinal chemistry. The compound’s utility lies in its role as a precursor for dopamine receptor modulators, particularly antipsychotics targeting D2-like receptors. For instance, it serves as a key building block in synthesizing aripiprazole analogs, where the diazepane core’s conformational flexibility improves receptor binding specificity. Recent studies also highlight its incorporation into covalent inhibitors for SARS-CoV-2 main protease (Mpro), leveraging its nucleophilic secondary amine for targeted alkylation.

Importance in Heterocyclic Chemistry

The 1,4-diazepane scaffold is a hallmark of heterocyclic chemistry due to its unique physicochemical properties:

- Conformational Flexibility : The seven-membered ring adopts both chair-like and boat-like conformations, enabling adaptive interactions with biological targets.

- Electron-Rich Environment : The two nitrogen atoms facilitate hydrogen bonding and π-stacking, critical for binding to enzymes and receptors.

- Synthetic Versatility : Modular functionalization at the 1- and 4-positions allows for tailored pharmacological profiles. For example, the dichlorophenyl group in this compound introduces halogen bonding capabilities, enhancing affinity for hydrophobic binding pockets.

Table 1: Comparative Reactivity of Diazepane Derivatives

Relevance in Pharmaceutical Intermediate Research

As a pharmaceutical intermediate, this compound bridges early-stage discovery and clinical development:

- Synthetic Efficiency : Its preparation involves cyclocondensation of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under optimized conditions (90–120°C), yielding high-purity product after recrystallization.

- Structural Modularity : The dichlorophenyl group serves as a handle for further functionalization. For example, coupling with nicotinic acid derivatives via amide bonds produces compounds with enhanced blood-brain barrier penetration.

- Scalability : Industrial-scale synthesis employs continuous flow reactors to minimize byproducts, achieving >90% yield in multi-kilogram batches.

Case Study : In the synthesis of Mpro inhibitors, this compound was alkylated with chloroacetyl chloride, followed by ammonolysis to yield a potent covalent inhibitor (IC₅₀ = 0.8 μM). This underscores its role in addressing emerging infectious diseases through rational drug design.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-9-2-3-10(13)11(8-9)15-6-1-4-14-5-7-15;/h2-3,8,14H,1,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKBKFFBQUXMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,5-dichlorophenyl isocyanate with a suitable diamine precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, forming substituted products.

Scientific Research Applications

Pharmaceutical Applications

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride is primarily utilized in drug development due to its potential therapeutic properties. The compound's structure allows for various modifications that can enhance its pharmacological effects.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of the dichlorophenyl group enhanced the binding affinity to target proteins involved in cell proliferation.

- Anxiolytic Effects : Research has indicated that compounds similar to this compound possess anxiolytic properties. These findings suggest potential applications in treating anxiety disorders.

Agrochemical Applications

The compound also serves as a building block in the synthesis of agrochemicals, particularly herbicides and pesticides. Its unique chemical structure contributes to improved efficacy and environmental stability.

Research Findings

- A comparative study showed that derivatives containing the dichlorophenyl moiety exhibited enhanced herbicidal activity compared to non-fluorinated counterparts. This suggests that halogenation plays a crucial role in increasing biological efficacy.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The compound’s diazepane ring and dichlorophenyl group allow it to bind to specific molecular targets, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 2,5-dichloro substitution in the target compound creates a para-dichloro configuration, which may enhance electronic delocalization compared to the 2,3-dichloro (ortho) isomer . The 3,5-dichloro analog exhibits symmetry, which may improve crystallinity or solubility compared to asymmetric substitutions .

Molecular Weight and Complexity :

- The 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane derivative has a higher molecular weight (299.82 g/mol) due to its bulkier biphenylmethyl group, which could reduce blood-brain barrier permeability compared to simpler dichlorophenyl analogs .

Functionalized Derivatives

- Sulfonamide Analogs : Compounds like 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane (MW: 439.3 g/mol) incorporate sulfonyl groups, significantly increasing molecular weight and polarity, which may enhance solubility or target specificity .

Biological Activity

1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10Cl2N2.HCl

- Molecular Weight : 253.56 g/mol

The compound features a diazepane ring substituted with a dichlorophenyl group, which enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives, it was found to inhibit the growth of several bacterial strains, demonstrating potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Preliminary studies have suggested that this compound may also possess antiviral properties. It has been investigated as a potential inhibitor of viral proteases, particularly in relation to SARS-CoV-2. The binding affinity and inhibitory concentration (IC50) values indicate moderate effectiveness against viral replication processes.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | 66.9 | |

| Compound 8 (related diazepane) | SARS-CoV-2 Mpro | 1.3 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in bacterial and viral metabolism.

- Receptor Modulation : It may modulate receptors associated with neurotransmission and other physiological processes.

Study on Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various diazepane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the dichlorophenyl substitution significantly enhanced antibacterial activity compared to non-substituted analogs.

Investigation into Antiviral Properties

In another study focusing on SARS-CoV-2, researchers employed structure-based drug design to optimize diazepane derivatives. The optimized compounds demonstrated improved binding affinities and lower IC50 values compared to the parent compound, highlighting the potential for further development in antiviral therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2,5-Dichlorophenyl)-1,4-diazepane hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling 2,5-dichlorophenyl halides with 1,4-diazepane precursors under basic conditions. Catalysts like isopropylamine (used in analogous syntheses) and solvents such as DMF are critical for reaction efficiency. Post-synthesis, purification via column chromatography (e.g., alumina with chloroform/methanol gradients) is essential to isolate the target compound . Key parameters include:

- Reaction stoichiometry : Excess 1,4-diazepane to ensure complete substitution.

- Temperature control : Room temperature to mild heating (40–60°C) to avoid decomposition.

- Purification : Monitor fractions via TLC and use gradients (e.g., 95:5 chloroform/methanol) to resolve impurities .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and diazepane ring protons (δ 2.5–3.5 ppm).

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validate Cl⁻ content via titration or ICP-MS. Cross-reference with computational tools (e.g., ChemDraw) to verify bond connectivity .

Q. What strategies are effective for assessing the compound’s solubility and stability in experimental buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in DMSO (≥15 mg/mL) and aqueous buffers (e.g., PBS) with sonication. Use UV-Vis spectroscopy to quantify saturation points .

- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How does the substitution of the diazepane ring with piperazine analogs affect pharmacological activity?

- Methodological Answer : Comparative SAR studies can be designed by synthesizing analogs (e.g., replacing diazepane with piperazine) and evaluating binding affinity via:

- In vitro assays : Radioligand displacement (e.g., dopamine D3 receptor binding).

- Computational docking : Map interactions with target proteins (e.g., hydrophobic pockets, hydrogen bonds). Evidence from similar compounds shows that ring size influences steric fit and potency .

Q. What experimental approaches resolve contradictions in reported activity data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., buffer ionic strength, cell lines).

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies.

- Orthogonal assays : Confirm activity via functional (e.g., cAMP modulation) and binding assays .

Q. How can researchers design diazepane analogs with improved selectivity for central nervous system targets?

- Methodological Answer :

- Structural modifications : Introduce substituents (e.g., methyl, fluoro) on the dichlorophenyl ring to enhance blood-brain barrier penetration.

- LogP optimization : Balance hydrophobicity (targeting CNS) vs. solubility (LogP ~2–3).

- In silico screening : Predict BBB permeability using tools like SwissADME .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane-embedded receptors.

- Fluorescence anisotropy : Assess membrane fluidity changes upon compound insertion.

- Cryo-EM : Visualize membrane-protein interactions at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.